

# A Technical Guide to the Molecular Structure and Stereochemistry of 1S-LSD

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1S-LSD

Cat. No.: B3062914

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Prepared for: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This document provides a comprehensive technical overview of 1-(3-(trimethylsilyl)propionyl)-LSD (**1S-LSD**), a lysergamide and prodrug of lysergic acid diethylamide (LSD). It details the compound's molecular structure, stereochemical configuration, and physicochemical properties. This guide includes generalized experimental protocols for its analytical characterization based on methods used for closely related analogues. Furthermore, it explores the pharmacological profile, centered on its prodrug nature and the subsequent signaling pathways activated by its active metabolite, LSD. All quantitative data is presented in tabular format for clarity, and key logical and biological processes are visualized using standards-compliant diagrams.

## Introduction

**1S-LSD** is a semi-synthetic substance belonging to the lysergamide class of compounds, characterized by a tetracyclic ergoline scaffold.<sup>[1]</sup> It is formally known as 1-(3-(trimethylsilyl)propionyl)-LSD and is a structural analogue and functional prodrug of the classical psychedelic, LSD.<sup>[1]</sup> The defining feature of **1S-LSD** is the addition of a 3-(trimethylsilyl)propionyl group to the nitrogen at the 1-position of the indole moiety of the LSD molecule. This modification renders the molecule pharmacologically inactive at its primary target, the serotonin 5-HT<sub>2A</sub> receptor, until it is metabolized in vivo.<sup>[2]</sup> Like other N<sup>1</sup>-acylated lysergamides, **1S-LSD** has emerged as a research chemical, in part due to a legal status that can differ from that of LSD.<sup>[1]</sup> Its study is critical for understanding the structure-activity

relationships of lysergamides and the metabolic pathways that enable their psychoactive effects.

## Molecular Structure and Physicochemical Properties

### Chemical Identity

The molecular structure of **1S-LSD** is based on the rigid ergoline ring system of lysergic acid, functionalized with a diethylamide group at position C8 and the novel 1-(3-(trimethylsilyl)propionyl) substituent at N1.

- IUPAC Name: (6aR,9R)-N,N-diethyl-7-methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide[1][2][3]
- Chemical Formula: C<sub>26</sub>H<sub>37</sub>N<sub>3</sub>O<sub>2</sub>Si[1][2][4]
- SMILES: C--INVALID-LINK--C(=O)N(CC)CC)C">Si(C)C[1]
- InChI Key: RYNRSMKGPSUXLC-AUSIDOKSSA-N[1][2][3]

### Physicochemical Data

The quantitative physicochemical properties of **1S-LSD** are summarized in the table below.

Property	Value	Reference
Molar Mass	451.686 g·mol <sup>-1</sup>	[1]
Molecular Weight	451.69	[2]
Exact Mass	451.2655	[2]
Elemental Analysis	C: 69.14%, H: 8.26%, N: 9.30%, O: 7.08%, Si: 6.22%	[2]

### Stereochemistry

The biological activity of lysergamides is critically dependent on their stereochemistry. The core LSD molecule contains two stereocenters at carbons C5 and C8, which gives rise to four possible stereoisomers.<sup>[5]</sup>

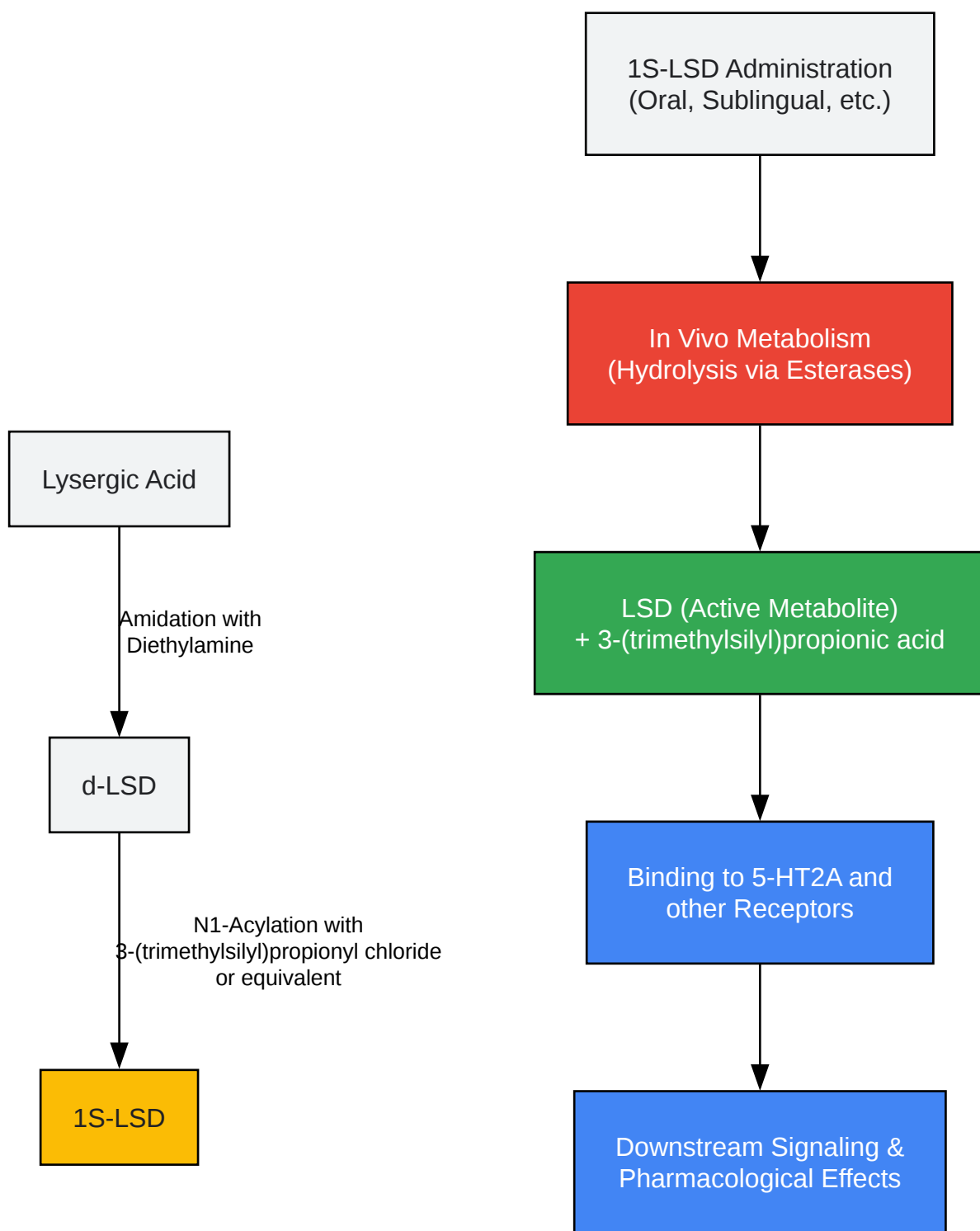
- d-LSD ((5R,8R)-LSD): The psychoactive isomer.
- d-iso-LSD ((5R,8S)-LSD): A diastereomer formed by epimerization at C8, which is largely inactive.
- l-LSD ((5S,8S)-LSD): The enantiomer of d-LSD, which is inactive.<sup>[5]</sup>
- l-iso-LSD ((5S,8R)-LSD): The enantiomer of d-iso-LSD, which is inactive.<sup>[5]</sup>

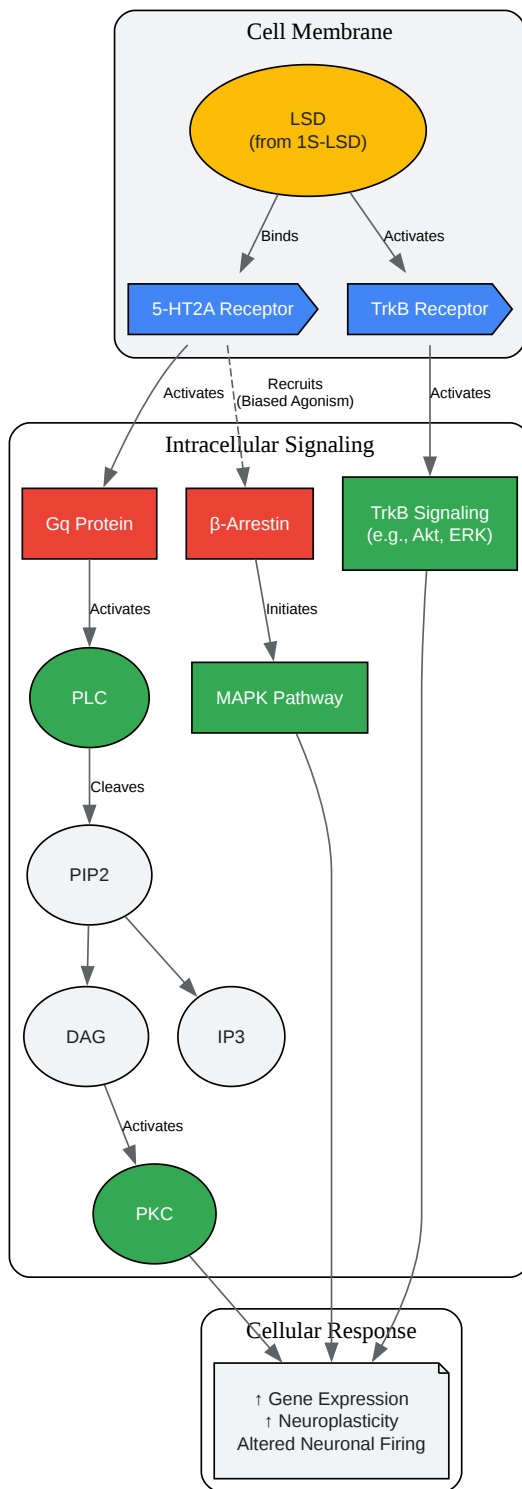
**1S-LSD** is synthesized from d-LSD, and its systematic IUPAC name, (6aR,9R)-N,N-diethyl-7-methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide, confirms that it retains the psychoactive (5R,8R) stereoconfiguration of the parent molecule.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> Analytical studies of some **1S-LSD** products have identified the presence of trace amounts of iso-**1S-LSD**, indicating that epimerization at the C8 position can occur, likely during synthesis or storage.<sup>[6]</sup>

## Synthesis and Characterization

### General Synthetic Strategy

The synthesis of **1S-LSD** is not publicly detailed but follows a logical pathway from lysergic acid. The process involves the initial synthesis of d-LSD from its precursor, lysergic acid, followed by a selective acylation at the N1 position of the indole ring.



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- To cite this document: BenchChem. [A Technical Guide to the Molecular Structure and Stereochemistry of 1S-LSD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062914#1s-lsd-molecular-structure-and-stereochemistry]

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)